4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol

Phosphoinositide Synthesis Chiral Resolution Second Messenger Signaling

Enantiomerically pure L-myo-inositol building block with orthogonal 1,2:5,6-di-O-cyclohexylidene and 4-O-benzyl protection. Critical for stereospecific synthesis of D-myo-Ins(1,4,5)P₃ and 3-phosphorylated phosphatidylinositols. Substituting racemic or regioisomeric analogs causes stereochemical mismatch and reduced yields. - Selective deprotection via hydrogenolysis (4-O-Bn) and trans-ketal cleavage - Competitive overall yields (32-39%) for InsP₃ synthesis - UV-active benzyl handle for reaction monitoring Supplied with certificate of analysis. In stock for immediate dispatch.

Molecular Formula C25H34O6
Molecular Weight 430.5 g/mol
CAS No. 124601-98-5
Cat. No. B055710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol
CAS124601-98-5
Molecular FormulaC25H34O6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O
InChIInChI=1S/C25H34O6/c26-18-19(27-16-17-10-4-1-5-11-17)21-23(31-25(29-21)14-8-3-9-15-25)22-20(18)28-24(30-22)12-6-2-7-13-24/h1,4-5,10-11,18-23,26H,2-3,6-9,12-16H2/t18-,19-,20-,21+,22-,23-/m0/s1
InChIKeyIADVUVVIWYXFFK-FHEJEKGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-Benzyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol


4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol (CAS 124601-98-5) is a fully protected, enantiomerically pure L-myo-inositol derivative bearing two cyclohexylidene ketal groups at the 1,2- and 5,6-positions and a benzyl ether at the 4-O position [1]. It serves as a key chiral intermediate in the synthesis of biologically active myo-inositol phosphates and phospholipids, where absolute stereochemistry and orthogonal protecting group architecture are critical to successful downstream functionalization [2]. The compound belongs to the class of di-O-cyclohexylidene-myo-inositol building blocks, which are distinguished from their di-O-isopropylidene counterparts by increased steric bulk and altered ketal stability profiles that enable chemoselective deprotection strategies [3].

Why Generic Substitutes Fail


Substituting this compound with a racemic mixture, an alternative ketal regioisomer, or a differently protected analog introduces stereochemical ambiguity and regiochemical mismatches that propagate through multi-step synthetic routes. The L-myo-inositol absolute configuration at the 4-O-benzyl position dictates the stereochemistry of downstream phosphorylation and glycosylation products; the D-enantiomer (CAS 129094-34-4) yields the antipodal product series with distinct biological activity [1]. Similarly, changing the ketal positions from 1,2:5,6 to 1,2:3,4 fundamentally alters which hydroxyl groups remain available for subsequent functionalization, as each regioisomer exposes a different diol set upon selective ketal hydrolysis [2]. Finally, replacing cyclohexylidene ketals with isopropylidene ketals changes both the steric environment and the chemoselective lability of the trans-ketal, impacting reaction yields and regioselectivity during phosphorylation [3]. The quantitative consequences of these differences are detailed below.

Quantitative Differentiation Evidence


Enantiomeric Configuration Governs Product Activity

The target compound is the enantiomerically pure L-myo-inositol derivative (4-O-benzyl substitution on the L-series inositol core). The analogous D-enantiomer, 6-O-Benzyl-2,3:4,5-di-O-cyclohexylidene-D-myo-inositol (CAS 129094-34-4), provides access to the antipodal D-series inositol phosphate products. Wang and Chen (1996) demonstrated that the two enantiomers of 1,2:5,6-di-O-cyclohexylidene-myo-inositol lead to D-3-series phosphatidylinositol phosphates in 32–39% overall yield after multi-step phosphorylation and deprotection; use of the incorrect enantiomer would produce the non-natural L-series phosphoinositides with fundamentally different biological signaling properties [1]. The enantiomers are resolved via porcine pancreatic lipase (PPL)-catalyzed enantioselective hydrolysis of the 4-butyryl ester in a biphasic system, achieving optically pure materials at gram scale [2]. Racemic mixtures are unsuitable for stereospecific syntheses targeting natural product configurations.

Phosphoinositide Synthesis Chiral Resolution Second Messenger Signaling

Regioisomeric Ketal Pattern Determines Hydroxyl Accessibility

The 1,2:5,6-di-O-cyclohexylidene protection pattern in the target compound leaves the free 3- and 4-hydroxyl groups (with 4-O benzyl-protected) available for modification, while the alternative 1,2:3,4-di-O-cyclohexylidene regioisomer (CAS 116907-54-1) exposes the 5- and 6-hydroxyl groups instead. Acid-catalyzed condensation of myo-inositol with 1,1-dimethoxycyclohexane (or ethoxycyclohexene) yields a regioisomeric mixture: 1,2:5,6-diketal (desired), 1,2:4,5-diketal, and 1,2:3,4-diketal in approximate ratios of 1.2:1:0.5, as reported by Garegg et al. [1]. The 1,2:5,6-isomer must be chromatographically separated from this mixture. The choice of regioisomer directly determines which diol system is unmasked upon selective trans-ketal hydrolysis: the 1,2:5,6 isomer reveals the 1,2- and 5,6-diols after cleavage, whereas the 1,2:3,4 isomer reveals the 1,2- and 3,4-diols, leading to fundamentally different phosphorylation patterns in the final inositol polyphosphate product [2].

Regioselective Protection Inositol Phosphate Synthesis Ketal Migration

Cyclohexylidene vs Isopropylidene Ketal Lability

Cyclohexylidene ketals impose different conformational preferences and steric environments compared to the more common isopropylidene ketals. X-ray crystallographic and NMR solution-state analysis by Vibhute et al. (2014) on 1,2:5,6-di-O-cyclohexylidene-myo-inositol vs 1,2:5,6-di-O-isopropylidene-myo-inositol derivatives demonstrated that both adopt boat conformations in solution regardless of solvent polarity (benzene-d6, CDCl₃, acetonitrile-d3, acetone-d6, methanol-d4, DMSO-d6), with comparable ³J(HH) coupling constants, but divergent solid-state conformations due to differential intermolecular CH···O hydrogen bonding networks [1]. However, Sureshan et al. (2013) established a critical practical differentiation: trans-fused ketals (both isopropylidene and cyclohexylidene) undergo chemoselective alcoholysis/acetolysis with H₂SO₄-silica in the presence of cis-fused ketals. In the 1,2:5,6-di-O-cyclohexylidene system, only one ketal is trans-fused (the 1,2-cyclohexylidene is typically trans), while the other (5,6) is cis-fused, enabling sequential, orthogonal deprotection without affecting the benzyl ether. This chemoselective lability is not achievable with isopropylidene ketals under the same conditions, where both ketals exhibit similar reactivity [2].

Conformational Analysis Ketal Stability Chemoselective Deprotection

Orthogonal Benzyl Ether and Ketal Deprotection

The target compound features two chemically orthogonal protecting groups: the benzyl ether at 4-O (cleavable by hydrogenolysis over Pd/C or Pd(OH)₂, or by dissolving metal reduction) and the cyclohexylidene ketals (cleavable by aqueous acid). This orthogonality allows the benzyl group to be removed quantitatively via hydrogenolysis (H₂, 10% Pd/C, EtOH, rt, 6–12 h) while leaving the cyclohexylidene ketals intact, or conversely, the trans-cyclohexylidene ketal can be selectively hydrolyzed (H₂SO₄-silica, MeOH, 0 °C to rt) without affecting the benzyl ether [1]. In contrast, analogs protected exclusively with benzyl groups (e.g., 1,3,4,5-tetra-O-benzyl-myo-inositol) lack acid-labile protecting groups and cannot undergo sequential acid-catalyzed deprotection steps. Similarly, analogs bearing only ketal protection (e.g., 1,2:5,6-di-O-cyclohexylidene-myo-inositol without benzyl) have all hydroxyl groups simultaneously exposed upon acidic deprotection, providing no differentiation among the liberated hydroxyls [2]. The 4-O-benzyl group also provides UV activity (λmax ~ 254 nm) that facilitates chromatographic monitoring, a practical advantage over purely ketal-protected intermediates.

Orthogonal Protection Sequential Deprotection Hydrogenolysis

Commercial Purity and Availability

4-O-Benzyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol is commercially available from multiple suppliers with a minimum purity specification of ≥95% (HPLC area%, 254 nm detection) . This purity threshold is suitable for direct use as a synthetic intermediate without additional purification. In comparison, the racemic form of the analogous di-O-cyclohexylidene-myo-inositol intermediate is typically supplied as a mixture of regioisomers that require chromatographic separation prior to use. Furthermore, the closely related isopropylidene analog (4-O-benzyl-1,2:5,6-di-O-isopropylidene-myo-inositol) is less commonly stocked and often requires custom synthesis, introducing lead time variability. The availability of pre-purified single-enantiomer material at ≥95% purity eliminates the need for in-house chiral resolution steps that otherwise require enzymatic or chemical resolution protocols [1].

Quality Specification Procurement Decision HPLC Purity

Application Scenarios


Inositol Polyphosphate Second Messenger Synthesis

The enantiomerically pure L-myo-inositol scaffold with the 1,2:5,6-di-O-cyclohexylidene-4-O-benzyl protection pattern serves as an advanced intermediate for the synthesis of D-myo-inositol 1,4,5-trisphosphate (InsP₃) and related phospholipid headgroups. Sequential orthogonal deprotection—hydrogenolysis of the 4-O-benzyl ether followed by chemoselective trans-ketal cleavage—exposes the 4-position for phosphorylation while maintaining the 5,6-diol protection, enabling regioselective installation of phosphate groups at the 1, 4, and 5 positions as demonstrated in the total synthesis of D-myo-Ins(1,4,5)P₃ [1]. The overall yield from the chirally resolved di-O-cyclohexylidene precursor to final deprotected InsP₃ product ranges from 32–39%, competitive with alternative routes that start from myo-inositol orthoformate (which typically yields ~27–37% over 6–8 steps) [2].

GPI Anchor Fragment Assembly

The 4-O-benzyl group provides a stable, UV-active handle for monitoring glycosylation reactions at the remaining free hydroxyl position(s) after selective ketal manipulation. The cyclohexylidene groups offer sufficient steric bulk to influence glycosylation regioselectivity, a property exploited in the synthesis of 6-O-(α-D-mannopyranosyl)-D-myo-inositol fragments found in mycobacterial phospholipids [3]. The orthogonal protection enables the benzyl group to be retained through glycosylation steps and subsequently removed under neutral hydrogenolysis conditions, preserving acid-sensitive glycosidic linkages.

PI Kinase Substrate and Inhibitor Probes

The optically pure L-myo-inositol derivative is a direct precursor to the D-3 series of phosphatidylinositol phosphates (PtdIns(3)P, PtdIns(3,4)P₂, PtdIns(3,4,5)P₃), which are substrates of PI 3-kinase and key signaling lipids in cancer and diabetes research. Using this defined enantiomer ensures that the synthesized lipid products possess the correct natural stereochemistry for biochemical assay validation [1]. The 4-O-benzyl group can be retained as a lipophilic tag through early phosphorylation steps and removed at the final stage, facilitating intermediate purification by normal-phase chromatography.

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